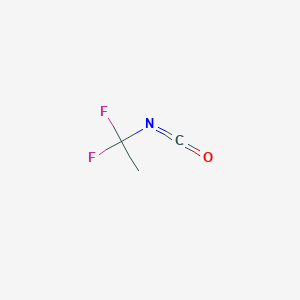
1,1-Difluoro-1-isocyanatoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-1-isocyanatoethane is a chemical compound that belongs to the family of isocyanates. It is a colorless, flammable liquid with a pungent odor. This compound is widely used in scientific research applications, especially in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoro-1-isocyanatoethane involves the reaction of the isocyanate group with a nucleophile such as an amine or alcohol. The reaction produces a carbamate or urethane functional group, depending on the nature of the nucleophile. The reaction is usually carried out in the presence of a catalyst such as a tertiary amine or metal salt.
Efectos Bioquímicos Y Fisiológicos
1,1-Difluoro-1-isocyanatoethane is a highly reactive compound that can cause irritation to the skin, eyes, and respiratory system. It is also a potent sensitizer that can cause allergic reactions in some individuals. However, there is no information available on the biochemical and physiological effects of this compound on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1-Difluoro-1-isocyanatoethane in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds. It is also a relatively inexpensive reagent that is readily available. However, the limitations of using this compound include its toxicity and potential health hazards, which require careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 1,1-Difluoro-1-isocyanatoethane in scientific research. One potential direction is the development of new catalysts that can improve the efficiency and selectivity of the reaction. Another direction is the use of this compound in the production of novel polymers and coatings with unique properties. Finally, the use of 1,1-Difluoro-1-isocyanatoethane in the synthesis of pharmaceuticals and biologically active compounds is an area of active research.
Métodos De Síntesis
The synthesis of 1,1-Difluoro-1-isocyanatoethane involves the reaction of 1,1-Difluoroethene with phosgene in the presence of a base such as triethylamine. The reaction produces 1,1-Difluoro-1-isocyanatoethane and hydrogen chloride gas. The purity of the product can be improved by distillation and recrystallization.
Aplicaciones Científicas De Investigación
1,1-Difluoro-1-isocyanatoethane is widely used in scientific research applications, especially in the field of organic chemistry. It is used as a reagent for the synthesis of various organic compounds such as urethanes, carbamates, and isocyanates. It is also used as a crosslinking agent for the production of polymers and coatings.
Propiedades
Número CAS |
1645-88-1 |
|---|---|
Nombre del producto |
1,1-Difluoro-1-isocyanatoethane |
Fórmula molecular |
C3H3F2NO |
Peso molecular |
107.06 g/mol |
Nombre IUPAC |
1,1-difluoro-1-isocyanatoethane |
InChI |
InChI=1S/C3H3F2NO/c1-3(4,5)6-2-7/h1H3 |
Clave InChI |
VLYGZVXKOGPMRK-UHFFFAOYSA-N |
SMILES |
CC(N=C=O)(F)F |
SMILES canónico |
CC(N=C=O)(F)F |
Sinónimos |
1,1-Difluoroethyl isocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



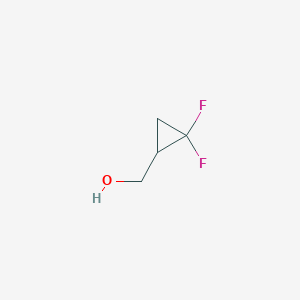
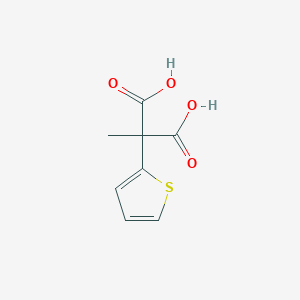
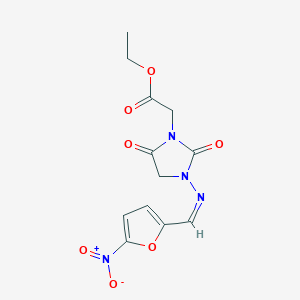
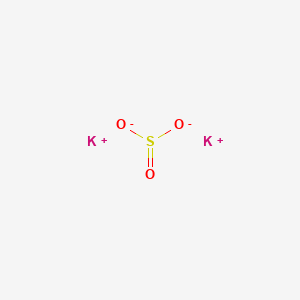
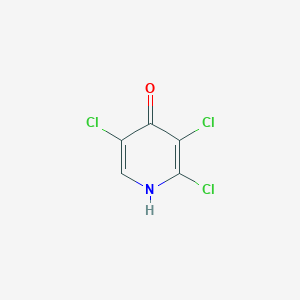
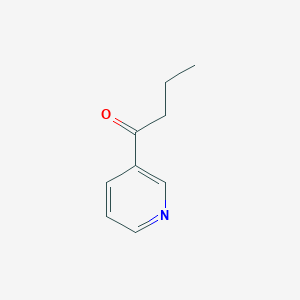
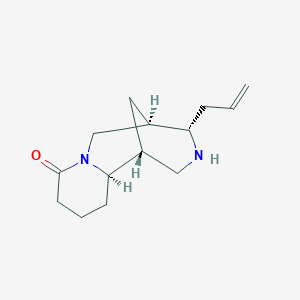
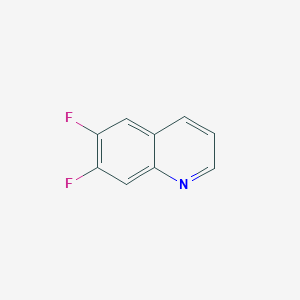
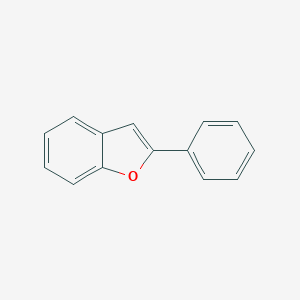
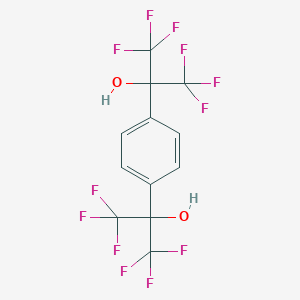
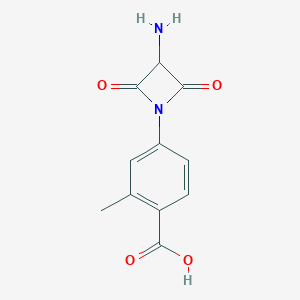
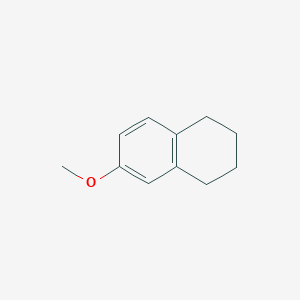
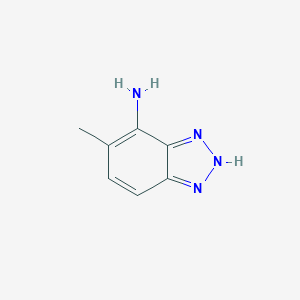
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)